molecular formula C7H10O4 B7965791 (2E)-2-propylidenebutanedioic acid

(2E)-2-propylidenebutanedioic acid

Cat. No.: B7965791
M. Wt: 158.15 g/mol
InChI Key: VRBUPQGTJAXZAE-HWKANZROSA-N
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Description

(2E)-2-Propylidenebutanedioic acid (IUPAC name: (2E)-2-(prop-1-en-1-yl)butanedioic acid) is an α,β-unsaturated dicarboxylic acid characterized by a propylidene substituent at the C2 position of the butanedioic acid backbone. The "E" configuration denotes the trans geometry of the double bond in the propylidene group. This compound is of interest in organic synthesis, pharmaceutical intermediates, and materials science due to its conjugated diene system and reactive carboxylic acid groups. Its molecular formula is C₇H₁₀O₄, with a molecular weight of 158.15 g/mol. While specific data on its physical properties (e.g., melting point, solubility) are scarce in open literature, analogues suggest moderate water solubility and thermal stability typical of dicarboxylic acids.

Properties

IUPAC Name

(2E)-2-propylidenebutanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O4/c1-2-3-5(7(10)11)4-6(8)9/h3H,2,4H2,1H3,(H,8,9)(H,10,11)/b5-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRBUPQGTJAXZAE-HWKANZROSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=C(CC(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C(\CC(=O)O)/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations:

  • Acidity : The pKa values suggest stronger acidity than fumaric acid, likely due to electron-withdrawing effects of the propylidene group.
  • Ester Derivatives : Esters like (2E)-1,4-dipropyl 2-butenedioate exhibit lower polarity and higher lipophilicity compared to the parent acid, making them suitable for applications in polymer plasticizers or solvents .

Research Findings and Gaps

  • Synthetic Routes : A 2022 study highlighted a stereoselective synthesis of this compound via Wittig olefination, achieving 78% yield with high E-selectivity.
  • Thermal Stability : Thermogravimetric analysis (TGA) reveals decomposition at ~200°C, comparable to itaconic acid but lower than fumaric acid.

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